molecular formula C17H16FN3O3S2 B2710152 2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1797585-93-3

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2710152
CAS No.: 1797585-93-3
M. Wt: 393.45
InChI Key: DOVICYPQULYTSX-UHFFFAOYSA-N
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Description

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a sulfonyl group, a piperidine ring, a thiophene ring, and an oxadiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
  • 2-(1-((2-Bromophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
  • 2-(1-((2-Methylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(1-((2-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-14-5-1-2-6-15(14)26(22,23)21-8-3-4-12(10-21)16-19-20-17(24-16)13-7-9-25-11-13/h1-2,5-7,9,11-12H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVICYPQULYTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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